molecular formula C17H13BrN4O5 B14000034 5-Amino-6-(7-amino-6-methoxy-5,8-dioxoquinolin-2-yl)-4-bromo-3-methylpyridine-2-carboxylic acid CAS No. 64463-45-2

5-Amino-6-(7-amino-6-methoxy-5,8-dioxoquinolin-2-yl)-4-bromo-3-methylpyridine-2-carboxylic acid

Cat. No.: B14000034
CAS No.: 64463-45-2
M. Wt: 433.2 g/mol
InChI Key: NVPGPOSVTFVACA-UHFFFAOYSA-N
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Description

2-PYRIDINECARBOXYLICACID,5-AMINO-6-(7-AMINO-5,8-DIHYDRO-6-METHOXY-5,8-DIOXO-2-QUINOLINYL)-4-BROMO-3-METHYL- is a complex organic compound with a unique structure that includes a pyridine ring, a quinoline moiety, and various functional groups such as amino, methoxy, and bromo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-PYRIDINECARBOXYLICACID,5-AMINO-6-(7-AMINO-5,8-DIHYDRO-6-METHOXY-5,8-DIOXO-2-QUINOLINYL)-4-BROMO-3-METHYL- typically involves multi-step organic synthesis. The process begins with the preparation of the pyridine and quinoline intermediates, followed by the introduction of the amino, methoxy, and bromo groups through various chemical reactions. Common reagents used in these reactions include brominating agents, methoxylating agents, and amination reagents. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-PYRIDINECARBOXYLICACID,5-AMINO-6-(7-AMINO-5,8-DIHYDRO-6-METHOXY-5,8-DIOXO-2-QUINOLINYL)-4-BROMO-3-METHYL- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and may require the use of catalysts to increase the reaction rate .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while substitution reactions can introduce a wide range of functional groups in place of the bromo group.

Scientific Research Applications

2-PYRIDINECARBOXYLICACID,5-AMINO-6-(7-AMINO-5,8-DIHYDRO-6-METHOXY-5,8-DIOXO-2-QUINOLINYL)-4-BROMO-3-METHYL- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-PYRIDINECARBOXYLICACID,5-AMINO-6-(7-AMINO-5,8-DIHYDRO-6-METHOXY-5,8-DIOXO-2-QUINOLINYL)-4-BROMO-3-METHYL- involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, or participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Pyridinecarboxylic acid derivatives: Compounds with similar structures but different functional groups.

    Quinoline derivatives: Compounds that share the quinoline moiety but have different substituents.

Uniqueness

What sets 2-PYRIDINECARBOXYLICACID,5-AMINO-6-(7-AMINO-5,8-DIHYDRO-6-METHOXY-5,8-DIOXO-2-QUINOLINYL)-4-BROMO-3-METHYL- apart is its combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both pyridine and quinoline rings, along with the specific arrangement of amino, methoxy, and bromo groups, makes this compound particularly versatile in various applications.

Properties

CAS No.

64463-45-2

Molecular Formula

C17H13BrN4O5

Molecular Weight

433.2 g/mol

IUPAC Name

5-amino-6-(7-amino-6-methoxy-5,8-dioxoquinolin-2-yl)-4-bromo-3-methylpyridine-2-carboxylic acid

InChI

InChI=1S/C17H13BrN4O5/c1-5-8(18)9(19)13(22-11(5)17(25)26)7-4-3-6-12(21-7)15(24)10(20)16(27-2)14(6)23/h3-4H,19-20H2,1-2H3,(H,25,26)

InChI Key

NVPGPOSVTFVACA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(N=C1C(=O)O)C2=NC3=C(C=C2)C(=O)C(=C(C3=O)N)OC)N)Br

Origin of Product

United States

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